molecular formula C11H15NO3 B8028349 1-[(Tert-butoxy)methyl]-3-nitrobenzene

1-[(Tert-butoxy)methyl]-3-nitrobenzene

Cat. No.: B8028349
M. Wt: 209.24 g/mol
InChI Key: CAOLQIBQWVFKRO-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)methyl]-3-nitrobenzene is a nitroaromatic compound featuring a tert-butoxymethyl group (-CH₂-O-tBu) at the 1-position and a nitro (-NO₂) group at the 3-position of the benzene ring. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and materials science applications. The tert-butoxymethyl group acts as a steric hindrance modulator and a protecting group, influencing reactivity and stability under various conditions .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxymethyl]-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-8-9-5-4-6-10(7-9)12(13)14/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOLQIBQWVFKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)methyl]-3-nitrobenzene typically involves the nitration of 1-[(Tert-butoxy)methyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)methyl]-3-nitrobenzene undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Reduction: 1-[(Tert-butoxy)methyl]-3-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: 1-[(Tert-butoxy)formyl]-3-nitrobenzene or 1-[(Tert-butoxy)carboxyl]-3-nitrobenzene.

Scientific Research Applications

1-[(Tert-butoxy)methyl]-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)methyl]-3-nitrobenzene involves its interaction with various molecular targets depending on the specific application. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group. The tert-butoxy group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 1-[(Tert-butoxy)methyl]-3-nitrobenzene and related nitroaromatic compounds.

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Key Features Applications/Reactivity Insights
This compound -CH₂-O-tBu (1), -NO₂ (3) Ether linkage provides polarity and hydrolytic stability; steric bulk slows nucleophilic substitution. Protecting group strategies, intermediates in drug synthesis.
1-TERT-BUTYL-3-NITROBENZENE -C(CH₃)₃ (1), -NO₂ (3) Direct tert-butyl substitution increases hydrophobicity; no oxygen in side chain. Used in catalysis and polymer additives.
1-Chloro-3-nitrobenzene -Cl (1), -NO₂ (3) Electron-withdrawing Cl enhances electrophilicity; reactive in SNAr reactions. Dye synthesis, agrochemical intermediates.
1-(Bromomethyl)-3-nitrobenzene -CH₂Br (1), -NO₂ (3) Bromine acts as a leaving group; facilitates alkylation or cross-coupling. Building block for benzodiazepines and amines.

Key Comparisons

Steric and Electronic Effects :

  • The tert-butoxymethyl group in the target compound introduces polarity via the ether oxygen, enhancing solubility in polar solvents compared to the purely hydrophobic tert-butyl group in 1-TERT-BUTYL-3-NITROBENZENE .
  • In contrast, 1-Chloro-3-nitrobenzene’s electron-withdrawing chlorine increases the nitro group’s electrophilicity, making it more reactive in aromatic substitution reactions than the sterically hindered tert-butoxymethyl analog .

Synthetic Utility :

  • 1-(Bromomethyl)-3-nitrobenzene is a versatile intermediate for nucleophilic substitutions (e.g., forming amines or ethers), whereas the tert-butoxymethyl group in the target compound is typically inert under basic conditions, serving as a protective moiety .
  • The tert-butyl group in 1-TERT-BUTYL-3-NITROBENZENE lacks a reactive site, limiting its utility in further derivatization compared to bromomethyl or chlorinated analogs .

Stability and Handling :

  • The tert-butoxymethyl ether is stable under acidic and neutral conditions but may cleave under strong acids (e.g., trifluoroacetic acid, as seen in tert-butoxycarbonyl deprotection reactions) .
  • 1-Chloro-3-nitrobenzene requires careful handling due to toxicity risks (e.g., inhalation hazards), whereas bromomethyl derivatives demand precautions for their reactive halide .

Research Findings and Implications

  • Material Science : The steric bulk of tert-butoxymethyl groups could improve thermal stability in polymers, analogous to tert-butyl-substituted nitrobenzenes used in industrial additives .

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